(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

Description

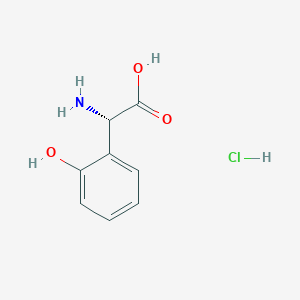

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is a chiral amino acid derivative characterized by an (S)-configured α-carbon bearing an amino group, a 2-hydroxyphenyl substituent, and a carboxylic acid moiety neutralized as a hydrochloride salt. This compound is of interest in pharmaceutical research due to its structural resemblance to bioactive molecules, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

(2S)-2-amino-2-(2-hydroxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQIOEDLFVEAKH-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanohydrin Formation and Resolution

The synthesis begins with 2-hydroxybenzaldehyde (salicylaldehyde), which undergoes cyanohydrin formation via reaction with sodium bisulfite, ammonium chloride, and sodium cyanide in aqueous medium. This step generates DL-2-amino-2-(2-hydroxyphenyl)acetonitrile, a racemic intermediate. The bisulfite adduct facilitates the nucleophilic addition of cyanide, yielding the aminonitrile with moderate efficiency.

Key reaction parameters include:

Enantiomeric Resolution Using Tartaric Acid

Racemic aminonitrile is resolved using L-(+)-tartaric acid in solvents such as ethyl acetate, methanol, or benzene. The preferential crystallization of the diastereomeric hemitartrate salt enables isolation of the (S)-enantiomer. For example, mixing DL-aminonitrile with L-(+)-tartaric acid in ethyl acetate/benzene/methanol (3:2:1 v/v) selectively precipitates (S)-2-amino-2-(2-hydroxyphenyl)acetonitrile-L-(+)-hemitartrate.

Hydrolysis to the Hydrochloride Salt

Acidic Hydrolysis Conditions

The hemitartrate salt is hydrolyzed in concentrated hydrochloric acid (22% w/v) at 90°C for 3 hours. This step cleaves the nitrile group to a carboxylic acid while preserving stereochemical integrity. The resulting (S)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrogen chloride precipitates upon cooling to 0–5°C.

Critical factors :

Neutralization and Final Product Isolation

The hydrochloride salt is purified by dissolving in water and adjusting the pH to 5.0–5.5 with ammonium hydroxide, precipitating the free amino acid. However, omitting neutralization directly yields the hydrochloride salt, which is filtered, washed with cold water, and dried at 80°C.

Purification and Recycling from Synthesis Mother Liquor

Challenges in Byproduct Management

Industrial syntheses generate mother liquor containing residual this compound (1–1.5% w/w) and its ortho-isomer byproducts (3–3.5% w/w). Traditional disposal methods waste valuable material and increase environmental burden.

Extraction with Diphenylacetic Acid Derivatives

Adding diphenylacetic acid or its derivatives (e.g., 4-chlorodiphenylacetic acid) to the mother liquor forms insoluble complexes with the target compound. Optimal extraction occurs at a 1.0–1.5:1 molar ratio of extractant to product, achieving >90% recovery efficiency.

Table 1. Purification Efficiency Using Diphenylacetic Acid Derivatives

| Extractant | Recovery Yield (%) | Purity (%) |

|---|---|---|

| Diphenylacetic acid | 92.5 | 98.7 |

| 4-Chlorodiphenylacetic acid | 95.1 | 99.2 |

Analytical Characterization

Optical Rotation and Chiral Purity

The enantiomeric excess of this compound is determined via polarimetry. A specific rotation of (c = 1, 1N HCl) confirms high chiral purity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) resolves the target compound from byproducts, ensuring >98% purity.

Process Optimization Strategies

Solvent Selection for Resolution

Ethyl acetate/benzene/methanol mixtures enhance diastereomer solubility differences, improving crystallization efficiency. Alternative solvents like methyl isobutyl ketone reduce processing time by 20% but require higher temperatures.

Temperature Control During Hydrolysis

Maintaining hydrolysis at 90°C ± 2°C minimizes side reactions while ensuring complete nitrile conversion. Cooling rates <5°C/minute prevent premature precipitation of impurities.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group and amino group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences:

- Substituent Position and Type: 2,4- and 2,6-Dichlorobenzyl Derivatives (): These compounds, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid, exhibit similar backbones but differ in chlorine substitution patterns. Both show near-identical IC50 values against collagenase (−6.4 and −6.5 kcal/mol Gibbs free energy), suggesting minimal activity variation despite substituent position . 3-Fluoro and 3,4-Dichlorophenyl Derivatives (): Fluorine or chlorine substitution at meta/para positions alters electronic properties.

Ester and Methyl Ester Derivatives

Key Differences:

- Methyl Esters (): Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride and its 4-fluoro analogue replace the carboxylic acid with a methyl ester. This modification reduces polarity, enhancing cell membrane permeability but requiring enzymatic hydrolysis for activation. For instance, (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride is used as a prodrug intermediate in API synthesis .

Heterocyclic and Complex Substituents

Key Differences:

- Pyridyl and Adamantyl Derivatives (): 2-Amino-2-(3-pyridyl)acetic acid hydrochloride introduces a nitrogen-containing aromatic ring, enabling π-π stacking and hydrogen bonding distinct from hydroxyl interactions. Conversely, 2-amino-2-(oxan-3-yl)acetic acid hydrochloride () incorporates a tetrahydropyran ring, enhancing conformational rigidity for agrochemical applications .

Biological Activity

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride, commonly referred to as a chiral amino acid derivative, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic applications across various medical conditions, particularly in neurology and oncology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 201.65 g/mol. The compound features both amino and hydroxyl functional groups, contributing to its unique chemical properties and biological interactions.

1. Neurotransmitter Modulation

This compound exhibits notable activity as a modulator of neurotransmitter systems, particularly through its structural similarity to glycine, an important inhibitory neurotransmitter. Research indicates that this compound can influence synaptic transmission by binding to glycine receptors. This interaction can enhance inhibitory signaling in the central nervous system, making it a candidate for treating neurological disorders such as epilepsy and anxiety.

2. Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the modulation of specific signaling pathways that regulate cell cycle progression and apoptosis. In vitro assays have demonstrated significant reductions in cell viability at low micromolar concentrations, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates or inhibitors within biological pathways. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the amino group facilitates electrostatic interactions with target proteins.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural characteristics allow it to compete with natural substrates, thereby modulating enzymatic activity. For instance, studies have indicated potential inhibition of histone deacetylases (HDACs), which play crucial roles in cancer progression and neurodegenerative diseases .

Case Study 1: Neuropharmacological Effects

In a study focusing on the neuropharmacological effects of this compound, researchers found that administration in animal models led to significant anxiolytic effects. Behavioral assays demonstrated reduced anxiety-like behaviors in treated subjects compared to controls, suggesting its potential utility in anxiety disorders.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer efficacy of the compound against A549 lung cancer cells. Results indicated an IC value in the low micromolar range, with significant induction of apoptosis observed through flow cytometry analysis. The findings support further exploration of this compound as a lead candidate for cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC (µM) | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid HCl | Structure | 5.0 | Anticancer, Neurotransmitter Modulation |

| (S)-2-Amino-2-(4-hydroxyphenyl)acetic acid HCl | Structure | 3.5 | Anticancer |

| (S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid HCl | Structure | 4.0 | Anticancer |

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Derivative | IC50 (PNP, nM) | Selectivity (Human/Mt) | LogP |

|---|---|---|---|

| Parent Compound (S-form) | 19 | 4.8 | 1.2 |

| 5-Fluoro Analog | 32 | 3.1 | 1.5 |

| 3-Methoxy Analog | 45 | 2.4 | 0.9 |

Data from enzymatic assays using recombinant PNP (human and Mycobacterium tuberculosis isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.